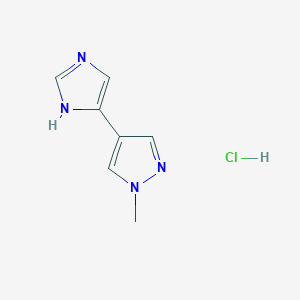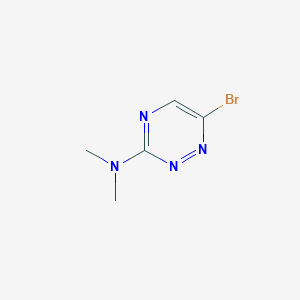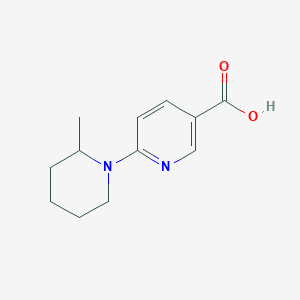
c-Met-IN-16
Descripción general
Descripción
c-Met-IN-16 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of c-Met-IN-16 involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-methyl-1H-pyrazole and [1,2,4]triazolo[4,3-a]pyridine.
Formation of Difluoro Intermediates: The difluoro intermediates are synthesized through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Cyclization and Coupling: The cyclization of imidazo[1,2-b]pyridazine and subsequent coupling with the difluoro intermediates are carried out under controlled conditions using catalysts and solvents like tetrahydrofuran (THF).
Final Coupling: The final step involves the coupling of the cyclopropanecarboxamide moiety with the previously synthesized intermediate
Análisis De Reacciones Químicas
c-Met-IN-16 undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
c-Met-IN-16 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of c-Met-IN-16 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its effects on biological systems
Comparación Con Compuestos Similares
c-Met-IN-16 can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline and 1-methylpyrazole-4-boronic acid pinacol ester share structural similarities.
Propiedades
Fórmula molecular |
C21H17F2N9O |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33) |
Clave InChI |
RLLSEIXUTRQGNA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(1H-Inden-7-yl)oxy]methyl}-4-(propan-2-yl)morpholine](/img/structure/B8631051.png)













